![molecular formula C21H21N3O2S B2903622 3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034296-17-6](/img/structure/B2903622.png)
3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one
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Description
3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities. In
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential in combating microbial infections. It has shown significant antibacterial activity and moderate antifungal activity . The molecular structure allows it to interact with proteins like oxidoreductase in bacteria such as Escherichia coli and fungi like Candida albicans, which are crucial for microbial metabolism .
Molecular Modeling
Due to its complex structure, this compound serves as an excellent candidate for molecular modeling studies. It helps in understanding the interaction between drugs and their targets, which is vital for the design of new therapeutic agents .
Synthesis of Heterocycles
The compound is used in the synthesis of fused heterocycles , which are rings of atoms that contain at least one element other than carbon. These heterocycles are important in medicinal chemistry due to their diverse biological activities .
Development of Therapeutic Agents
Its structural components, such as the piperidine ring, are common in natural products and therapeutic agents. They have applications in treating conditions like hypertension and have anti-inflammatory properties .
Material Science
The compound’s derivatives have applications in material science , particularly in the development of fluorescent compounds, corrosion inhibitors, dyestuffs, and photostabilizers .
Chemical Synthesis
In chemical synthesis, this compound can be used as a building block for creating a variety of pharmacologically active molecules. Its benzylic position is reactive, allowing for substitutions that can lead to new compounds with potential drug applications .
properties
IUPAC Name |
3-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-27-19-11-5-3-9-17(19)20(25)23-12-6-7-15(13-23)24-14-22-18-10-4-2-8-16(18)21(24)26/h2-5,8-11,14-15H,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREQVASSDVIXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one |
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